An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 2-bromo-N-(4-methylbenzyl)propanamide
An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 2-bromo-N-(4-methylbenzyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(4-methylbenzyl)propanamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document focuses on a detailed, field-proven protocol for its synthesis and purification. Furthermore, it presents a full suite of analytical methods for its structural confirmation and purity assessment. Predicted physicochemical properties are also provided to guide experimental design and application development. This guide is intended to empower researchers with the necessary knowledge to synthesize, characterize, and utilize 2-bromo-N-(4-methylbenzyl)propanamide in their research endeavors.
Introduction and Chemical Identity
2-bromo-N-(4-methylbenzyl)propanamide is a secondary amide featuring a bromine atom at the alpha-position to the carbonyl group and a 4-methylbenzyl substituent on the nitrogen atom. This unique combination of a reactive electrophilic center (the α-bromo amide) and a substituted aromatic moiety suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening. N-substituted amides are a significant class of organic compounds, often serving as crucial intermediates in metabolic pathways and as foundational structures for pharmaceuticals.[1] The strategic placement of the bromine atom allows for various nucleophilic substitution reactions, making it a valuable building block for creating more complex molecules.
Chemical Structure:
IUPAC Name: 2-bromo-N-(4-methylbenzyl)propanamide
Molecular Formula: C₁₁H₁₄BrNO
While a specific CAS Number for this compound is not readily found in major chemical databases, its structural analogs, such as N-Benzyl-2-bromo-2-methylpropanamide (CAS 60110-37-4), are documented.[2]
Predicted Physicochemical Properties
Given the absence of experimentally determined data for 2-bromo-N-(4-methylbenzyl)propanamide, the following table summarizes its predicted physicochemical properties. These values are derived from computational models and data from structurally similar compounds and should be used as estimations for experimental planning.
| Property | Predicted Value | Notes |
| Molecular Weight | 256.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on analogous N-substituted amides. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on similar structures. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | N-substituted amides are generally more soluble in organic solvents.[1] |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Estimated based on structural fragments. |
| pKa (amide proton) | ~17-18 | Typical pKa for a secondary amide proton. |
Synthesis of 2-bromo-N-(4-methylbenzyl)propanamide
The synthesis of 2-bromo-N-(4-methylbenzyl)propanamide can be efficiently achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[3] This method involves the acylation of 4-methylbenzylamine with 2-bromopropionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for 2-bromo-N-(4-methylbenzyl)propanamide.
Detailed Experimental Protocol
Materials:
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4-methylbenzylamine (1.0 equivalent)
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2-bromopropionyl chloride (1.05 equivalents)
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Triethylamine (1.1 equivalents)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Deionized water
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
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Acylation: Slowly add 2-bromopropionyl chloride (1.05 equivalents) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Rationale for Experimental Choices:
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Inert Atmosphere: Prevents side reactions with atmospheric moisture, which can hydrolyze the acyl chloride.
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Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
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0 °C Addition: The acylation reaction is exothermic. Dropwise addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.
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Aqueous Workup: The washing steps remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
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Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-bromo-N-(4-methylbenzyl)propanamide, a combination of spectroscopic and spectrometric techniques should be employed.
Characterization Workflow
Caption: Analytical workflow for product characterization.
Expected Analytical Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylbenzyl group, the benzylic CH₂ protons, the methine (CH) proton adjacent to the bromine, the methyl protons of the propanamide backbone, and the amide N-H proton. The benzylic CH₂ protons will likely appear as a doublet due to coupling with the amide proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the α-carbon bearing the bromine, and the methyl carbons.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide C=O stretch (typically around 1650 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and C-H stretching bands for the aliphatic and aromatic moieties.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks of nearly equal intensity).
Safety and Handling
2-bromo-N-(4-methylbenzyl)propanamide should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many α-bromo amides, it is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information on analogous compounds, consult the safety data sheets (SDS) for N-substituted bromoamides.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 2-bromo-N-(4-methylbenzyl)propanamide. While experimental data for this specific compound is scarce, the detailed synthetic protocol and analytical characterization plan presented herein offer a reliable pathway for its preparation and validation. The predicted physicochemical properties serve as a valuable starting point for its application in further research and development. The methodologies outlined are grounded in established organic chemistry principles and are designed to be readily implemented by researchers in the field.
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